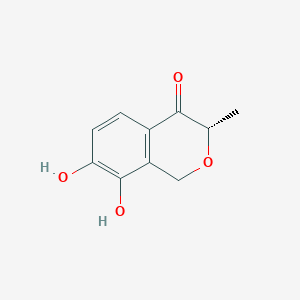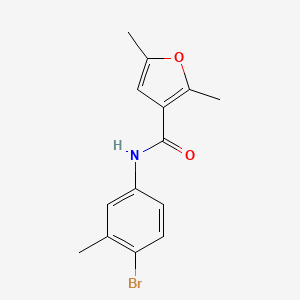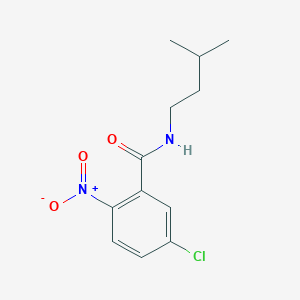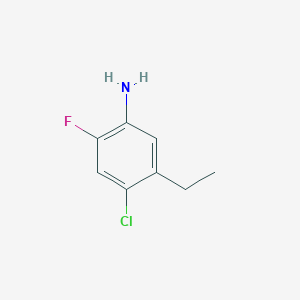![molecular formula C6H8N2O2S2 B14907126 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid is a compound that features a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry. The thiadiazole ring contains one sulfur and two nitrogen atoms, and it is known for its ability to cross cellular membranes due to its mesoionic nature
Vorbereitungsmethoden
The synthesis of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with a suitable propanoic acid derivative. One common method involves the use of hydrazonoyl halides, which react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine derivatives, hydrazonoyl chlorides, and methyl hydrazinecarbodithioate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl chloride derivatives can yield 1,3,4-thiadiazolyl derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . The thiadiazole ring’s ability to cross cellular membranes makes it a valuable scaffold for drug development. Additionally, it has applications in the industrial sector, where it can be used in the synthesis of various materials and chemicals .
Wirkmechanismus
The mechanism of action of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid involves its interaction with biological targets due to its mesoionic nature. This allows the compound to cross cellular membranes and interact strongly with various molecular targets, leading to its broad spectrum of biological activities . The specific molecular targets and pathways involved depend on the particular application, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid include other thiadiazole derivatives, such as 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole . These compounds share the thiadiazole ring structure but differ in the position of the nitrogen and sulfur atoms. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C6H8N2O2S2 |
|---|---|
Molekulargewicht |
204.3 g/mol |
IUPAC-Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C6H8N2O2S2/c1-3(5(9)10)11-6-8-7-4(2)12-6/h3H,1-2H3,(H,9,10) |
InChI-Schlüssel |
GLGPJFLSHUJPNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)SC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14907074.png)

![2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)
![2-(((3AR,4R,6S,6aS)-6-(7-chloro-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14907089.png)

![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)




![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)
